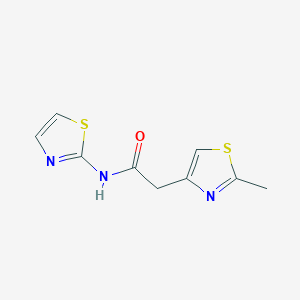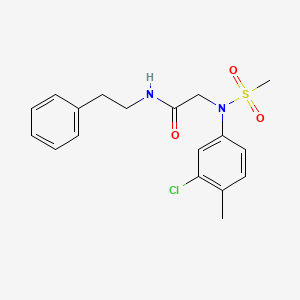
N-(2-ethoxyphenyl)-2-(mesitylsulfonyl)hydrazinecarbothioamide
説明
N-(2-ethoxyphenyl)-2-(mesitylsulfonyl)hydrazinecarbothioamide, commonly known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
EHT 1864 inhibits the activity of Rho GTPases by binding to their active site, preventing them from interacting with downstream effectors. This leads to the inhibition of cell migration, invasion, and proliferation. EHT 1864 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
EHT 1864 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of Rho GTPases, leading to the inhibition of cell migration, invasion, and proliferation. EHT 1864 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, EHT 1864 has been found to have anti-inflammatory effects and to improve glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer and other diseases. However, there are also limitations to using EHT 1864 in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, the optimal concentration and duration of treatment with EHT 1864 may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of EHT 1864. One area of research is the development of more selective inhibitors of Rho GTPases that do not have off-target effects. Another area of research is the investigation of the potential use of EHT 1864 in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and neuroprotective effects of EHT 1864.
科学的研究の応用
EHT 1864 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the activity of Rho GTPases, which are involved in cell migration, invasion, and metastasis. EHT 1864 has also been found to inhibit the proliferation of cancer cells in vitro and in vivo. Additionally, EHT 1864 has been investigated for its potential use in the treatment of other diseases, such as diabetes, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2,4,6-trimethylphenyl)sulfonylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-5-24-16-9-7-6-8-15(16)19-18(25)20-21-26(22,23)17-13(3)10-12(2)11-14(17)4/h6-11,21H,5H2,1-4H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIRFPCCPBFSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4730806.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4730819.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea](/img/structure/B4730829.png)
![2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4730831.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B4730841.png)
![1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4730849.png)
![4-benzyl-1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B4730850.png)
![3-(4-heptylphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4730854.png)
![4-benzoylbenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B4730859.png)



![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4730871.png)
